Lipophilicity (XLogP3‑AA) Comparison: 6‑Oxa vs. 6‑Aza vs. All‑Carbon Spiro Analogs
Ethyl 6‑oxaspiro[2.5]octane‑1‑carboxylate exhibits an XLogP3‑AA of **1.0** as computed by PubChem [1]. In contrast, the nitrogen‑containing analog ethyl 6‑azaspiro[2.5]octane‑1‑carboxylate is expected to have an XLogP3‑AA of approximately **0.4** (due to the increase in hydrogen‑bond acceptor strength and polarity), while the all‑carbon analog ethyl spiro[2.5]octane‑1‑carboxylate is predicted to have an XLogP3‑AA of approximately **2.2** [2]. The 6‑oxa derivative thus occupies an intermediate lipophilicity range that balances solubility and passive membrane permeability—a desirable property for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Ethyl 6-azaspiro[2.5]octane-1-carboxylate (~0.4); Ethyl spiro[2.5]octane-1-carboxylate (~2.2) |
| Quantified Difference | Δ ≈ -0.6 (vs. aza); Δ ≈ +1.2 (vs. all‑carbon) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Comparator values estimated from heteroatom substitution additivity rules validated by known spirocyclic ester series [2]. |
Why This Matters
Lipophilicity directly influences solubility, metabolic clearance, and off‑target binding (e.g., hERG); the 1.0 logP of the oxa‑spiro compound positions it within the optimal range for drug‑like properties (Rule‑of‑Five) and reduces the risk of premature compound attrition compared to more hydrophobic all‑carbon or overly polar aza analogs.
- [1] PubChem. Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, CID 57429837. Computed properties: XLogP3-AA. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3‑26. View Source
